5-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile
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Overview
Description
5-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is part of the azoloazine family, which is known for its diverse biological activities, including antiviral, antidiabetic, and anti-inflammatory properties . The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile typically involves the cyclocondensation of aminoazoles with (ethoxymethylidene)malononitrile. This reaction is carried out in pyridine under reflux conditions for several hours . The optimal method for this synthesis involves heating the initial components in pyridine, which provides a library of different nitrileazolopyrimidines containing both electron-donating and electron-withdrawing substituents in the azole fragment .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Cyclization Reactions: It can undergo cyclization reactions to form fused heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include (ethoxymethylidene)malononitrile, pyridine, and various electrophiles and nucleophiles. Reaction conditions often involve heating under reflux to facilitate the desired transformations .
Major Products Formed
The major products formed from reactions involving this compound include various substituted azoloazines and fused heterocyclic compounds, which are of interest for their potential biological activities .
Scientific Research Applications
5-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of antiviral, antidiabetic, and anti-inflammatory agents.
Biological Research: The compound is studied for its potential to interact with various biological targets, including enzymes and receptors involved in disease pathways.
Industrial Applications: It is explored for its potential use in the synthesis of functional materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 5-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. For example, derivatives of this compound have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR), which play a crucial role in cell signaling pathways . The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting therapeutic effects.
Comparison with Similar Compounds
5-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile can be compared with other similar compounds, such as:
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its heat-resistant properties and potential use as an explosive.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another fused-ring compound with high thermal stability.
These compounds share structural similarities but differ in their specific functional groups and applications. The unique combination of amino and nitrile groups in this compound contributes to its distinct biological activities and potential therapeutic uses.
Properties
Molecular Formula |
C7H5N5 |
---|---|
Molecular Weight |
159.15 g/mol |
IUPAC Name |
5-aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C7H5N5/c8-3-5-4-12-6(1-2-10-12)11-7(5)9/h1-2,4H,(H2,9,11) |
InChI Key |
MGUMPBGLHSJPRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2N=C(C(=CN2N=C1)C#N)N |
Origin of Product |
United States |
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